Cas no 102281-52-7 (Diastovaricin I)

Diastovaricin I structure
Diastovaricin I 화학적 및 물리적 성질
이름 및 식별자
-
- 3,31-Methano-1H-4-benzazacyclononacosine-1,5,15,27,32(4H,12H,18H)-pentone,13,14,19,22,23,24-hexahydro-2,13,19,23,28-pentahydroxy-12,16,22,24,26,29-hexamethyl-,(6Z,8E,10Z,12S,13S,16E,19S,20E,22S,23S,24S,25E)-
- 3,31-Methano-1H-4-benzazacyclononacosine-1,5,15,27,32(4H,12H,18H)-pentone,13,14,19,22,23,24-hexahydro-2,13,19,23,28-pentahydr
- 3,31-Methano-1H-4-benzazacyclononacosine-1,5,15,27,32(4H,12H,18H)-pentone,13,14,19,22,23,24-hexahydro-2,13,19,23,28-pentahydroxy-12,16,22,24,26,29-hexamethyl-,(6Z,8E,10Z,12S,13S,16E,19S,20E,22S,23S,24
- Diastovaricin I
- (4E,6Z)-30-Dechloro-2-demethyl-30-hydroxynaphthomycin A
- (6E,8Z,10Z,12S,13S,16E,19S,20Z,22S,23S,24S)-13,19,23,28,32-pentahydroxy-12,16,22,24,26,29-hexamethyl-13,14,19,22,23,24-hexahydro-31,3-(metheno)-4-benzazacyclononacosine-1,2,5,15,27(4H,12H,18H)-pentone
- Diastovaricins I
- Naphthomycin A, 30-dechloro-2-demethyl-30-hydroxy-, (4E,6Z)-
- 30-Hydroxy-naphthomycin C
- NCI60_003611
- 102281-52-7
- 4,10,14,20,34-Pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone
- DB-089096
- 228399-50-6
-
- 인치: 1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44)
- InChIKey: VMGZUMXAOXKLLT-UHFFFAOYSA-N
- 미소: O([H])C1([H])C([H])(C([H])=C([H])C([H])(C([H])([H])C([H])=C(C([H])([H])[H])C(C([H])([H])C([H])(C([H])(C([H])=C([H])C([H])=C([H])C([H])=C([H])C(N([H])C2C(C(C3=C(C=2O[H])C([H])=C(C([H])([H])[H])C(=C3C(C(C([H])([H])[H])=C([H])C1([H])C([H])([H])[H])=O)O[H])=O)=O)=O)C([H])([H])[H])O[H])=O)O[H])C([H])([H])[H]
계산된 속성
- 정밀분자량: 687.304347
- 동위원소 질량: 687.304347
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 6
- 수소 결합 수용체 수량: 10
- 중원자 수량: 50
- 회전 가능한 화학 키 수량: 0
- 복잡도: 1540
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 6
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 5
- 불확정 화학 키 입체 중심 수량: 1
- 소수점 매개변수 계산 참조값(XlogP): 4.3
- 토폴로지 분자 극성 표면적: 199
실험적 성질
- 밀도: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- 비등점: 983.5°Cat760mmHg
- 플래시 포인트: 548.6°C
- 굴절률: 1.632
- 용해도: Insuluble (4.1E-4 g/L) (25 ºC),
- PSA: 202.02000
- LogP: 4.73870
Diastovaricin I 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | D493618-1000μg |
Diastovaricin I |
102281-52-7 | 1mg |
$ 270.00 | 2023-04-14 | ||
TRC | D493618-500µg |
Diastovaricin I |
102281-52-7 | 500µg |
$167.00 | 2023-05-18 | ||
TRC | D493618-500μg |
Diastovaricin I |
102281-52-7 | 500μg |
$ 167.00 | 2023-04-14 | ||
Hello Bio | HB3872-5mg |
Diastovaricin I |
102281-52-7 | >98% | 5mg |
£360 | 2023-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364108-500 µg |
Diastovaricin I, |
102281-52-7 | ≥98% | 500µg |
¥827.00 | 2023-07-10 | |
Hello Bio | HB3872-1mg |
Diastovaricin I |
102281-52-7 | >98% | 1mg |
£122 | 2023-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364108A-1mg |
Diastovaricin I, |
102281-52-7 | ≥98% | 1mg |
¥1707.00 | 2023-09-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D274827-500μg |
Diastovaricin I |
102281-52-7 | ≥98% | 500μg |
¥897.90 | 2023-09-03 | |
TRC | D493618-1000µg |
Diastovaricin I |
102281-52-7 | 1000µg |
$270.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-364108-500µg |
Diastovaricin I, |
102281-52-7 | ≥98% | 500µg |
¥827.00 | 2023-09-05 |
Diastovaricin I 관련 문헌
-
1. Book reviews
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Sanda Rončević,Ivan Nemet,Tea Zubin Ferri,Dubravka Matković-Čalogović RSC Adv., 2019,9, 31043-31051
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
102281-52-7 (Diastovaricin I) 관련 제품
- 2227641-22-5(3-(difluoromethyl)-1-methyl-4-(2S)-oxiran-2-yl-1H-pyrazole)
- 1267690-86-7(5-(methoxymethyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazol-4-ylmethanamine)
- 537012-31-0(3-(4-methoxyphenyl)(piperidin-1-yl)methyl-2-methyl-1H-indole)
- 748111-33-3(methyl 2-amino-2-4-(pyrrolidin-1-yl)phenylacetate)
- 2229462-98-8(2-(2-Methylquinolin-4-yl)acetaldehyde)
- 1646152-53-5(4-(Indolin-5-yl)morpholine hydrochloride)
- 1213064-22-2((2R)-2-amino-2-(quinolin-3-yl)ethan-1-ol)
- 1496323-46-6(5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid)
- 2171898-02-3(2-{4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylthiomorpholin-3-yl}acetic acid)
- 2172479-55-7(3-cyclopropyl-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid)
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